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Cat. No.: B611173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
TASP0433864 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate

receptor 2 (mGlu2).[1] Emerging research suggests its potential as a therapeutic agent for

psychotic disorders, such as schizophrenia. These application notes provide a comprehensive

overview of the use of TASP0433864 in preclinical rodent models of psychosis, including

detailed protocols for key experiments and a summary of relevant quantitative data. The

information presented here is intended to guide researchers in designing and executing studies

to further evaluate the antipsychotic-like properties of this compound.

Excess glutamatergic neurotransmission has been implicated in the pathophysiology of

schizophrenia. The activation of mGlu2 receptors, which are primarily located presynaptically

on glutamatergic terminals, can normalize this excessive glutamate release. TASP0433864, as

an mGlu2 PAM, enhances the receptor's response to endogenous glutamate, thereby offering a

promising mechanism for the treatment of psychosis.[2] Preclinical studies have demonstrated

that TASP0433864 exhibits antipsychotic-like activity in rodent models that mimic certain

aspects of psychosis.[2]

Mechanism of Action: mGlu2 Receptor Modulation
in Psychosis
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TASP0433864 acts as a selective positive allosteric modulator of the mGlu2 receptor, with

EC50 values of 199 nM for human and 206 nM for rat receptors.[1][2] It potentiates the effect of

endogenous glutamate without having intrinsic agonist activity. The prevailing hypothesis for its

antipsychotic effect is the reduction of excessive glutamatergic signaling in key brain regions

implicated in psychosis.
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Caption: TASP0433864 Signaling Pathway in Psychosis.

Quantitative Data Summary
The following tables summarize the key in vitro and in vivo findings for TASP0433864.

Table 1: In Vitro Activity of TASP0433864
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Parameter Species Value

mGlu2 Receptor PAM EC50 Human 199 nM

mGlu2 Receptor PAM EC50 Rat 206 nM

Data sourced from Hiyoshi et al., 2014.[2]

Table 2: In Vivo Antipsychotic-like Activity of TASP0433864

Animal Model Species
TASP0433864 Dose
(mg/kg, p.o.)

Effect

Ketamine-induced

Hyperlocomotion
Mouse 1, 3, 10

Significant inhibition of

locomotor activity

Methamphetamine-

induced

Hyperlocomotion

Rat 3, 10, 30
Significant inhibition of

locomotor activity

Data sourced from Hiyoshi et al., 2014.[2]

Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on

published studies and can be adapted for specific research needs.

Protocol 1: Ketamine-Induced Hyperlocomotion in Mice
This model is used to assess the potential of a compound to ameliorate the psychotomimetic

effects of NMDA receptor antagonists.

Materials:

TASP0433864

Ketamine hydrochloride
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Vehicle for TASP0433864 (e.g., 0.5% methylcellulose)

Saline (0.9% NaCl)

Male C57BL/6 mice (8-10 weeks old)

Open field arenas equipped with automated activity monitoring systems

Procedure:

Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

Habituation: Place individual mice in the open field arenas and allow them to habituate for 30

minutes.

Drug Administration:

Administer TASP0433864 (e.g., 1, 3, 10 mg/kg) or vehicle orally (p.o.).

60 minutes after TASP0433864/vehicle administration, administer ketamine (e.g., 30

mg/kg) or saline intraperitoneally (i.p.).

Behavioral Recording: Immediately after the ketamine/saline injection, record the locomotor

activity (e.g., distance traveled, rearing frequency) for 60 minutes.

Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g.,

ANOVA followed by post-hoc tests) to compare the effects of TASP0433864 with the vehicle

control group.
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Caption: Workflow for Ketamine-Induced Hyperlocomotion Assay.
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Protocol 2: Methamphetamine-Induced Hyperlocomotion
in Rats
This model assesses the effect of a compound on dopamine-mediated hyperlocomotion, which

is relevant to the positive symptoms of psychosis.

Materials:

TASP0433864

Methamphetamine hydrochloride

Vehicle for TASP0433864 (e.g., 0.5% methylcellulose)

Saline (0.9% NaCl)

Male Sprague-Dawley rats (250-300 g)

Open field arenas with automated activity monitoring

Procedure:

Acclimation: Acclimate rats to the testing room for at least 1 hour prior to the experiment.

Habituation: Place individual rats in the open field arenas for a 60-minute habituation period.

Drug Administration:

Administer TASP0433864 (e.g., 3, 10, 30 mg/kg) or vehicle orally (p.o.).

60 minutes following TASP0433864/vehicle administration, administer methamphetamine

(e.g., 1 mg/kg) or saline subcutaneously (s.c.).

Behavioral Recording: Immediately after the methamphetamine/saline injection, record

locomotor activity for 120 minutes.

Data Analysis: Analyze the collected data using statistical tests such as two-way ANOVA to

determine the significance of the effects of TASP0433864.
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Protocol 3: Potentiation of DCG-IV Effect on Excitatory
Postsynaptic Potentials (EPSPs) in Hippocampal Slices
This electrophysiological assay confirms the modulatory activity of TASP0433864 on mGlu2

receptors in a functional neuronal circuit.

Materials:

TASP0433864

(2S,2’R,3’R)-2-(2’,3’-Dicarboxycyclopropyl)glycine (DCG-IV)

Male Wistar rats (4-6 weeks old)

Vibratome

Artificial cerebrospinal fluid (aCSF)

Recording chamber and perfusion system

Glass microelectrodes

Stimulating electrode

Amplifier and data acquisition system

Procedure:

Slice Preparation:

Anesthetize and decapitate the rat.

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

Prepare 400 µm thick transverse hippocampal slices using a vibratome.

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

Recording:
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Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 32°C.

Place a stimulating electrode in the perforant path and a recording electrode in the dentate

gyrus.

Record baseline field excitatory postsynaptic potentials (fEPSPs) by delivering electrical

stimuli every 30 seconds.

Drug Application:

After establishing a stable baseline, apply DCG-IV (a specific mGlu2/3 receptor agonist) at

a sub-maximal concentration (e.g., 0.3 µM) to the perfusion bath and record the inhibition

of fEPSPs.

Wash out the DCG-IV and allow the fEPSPs to return to baseline.

Apply TASP0433864 (e.g., 1 µM) to the perfusion bath for 20 minutes.

In the continued presence of TASP0433864, re-apply DCG-IV at the same sub-maximal

concentration and record the potentiated inhibition of fEPSPs.

Data Analysis: Measure the amplitude or slope of the fEPSPs. Calculate the percentage of

inhibition of the fEPSP by DCG-IV in the absence and presence of TASP0433864. Use

appropriate statistical tests (e.g., t-test) to determine the significance of the potentiation.

Conclusion
TASP0433864 represents a promising therapeutic candidate for the treatment of psychosis due

to its selective positive allosteric modulation of the mGlu2 receptor. The protocols and data

presented in these application notes provide a solid foundation for researchers to further

investigate the antipsychotic-like properties of TASP0433864 and similar compounds in rodent

models. Rigorous and standardized experimental procedures are crucial for obtaining reliable

and reproducible data in the pursuit of novel treatments for schizophrenia and other psychotic

disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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